molecular formula C12H12ClFO2 B13613179 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid

1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13613179
M. Wt: 242.67 g/mol
InChI Key: SQFZOXLKFWQJAT-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H12ClFO2 This compound is characterized by a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring bearing chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chloro and fluoro substituents on the phenyl ring can influence its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H12ClFO2

Molecular Weight

242.67 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12ClFO2/c13-10-4-3-8(14)7-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)

InChI Key

SQFZOXLKFWQJAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=CC(=C2)F)Cl)C(=O)O

Origin of Product

United States

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